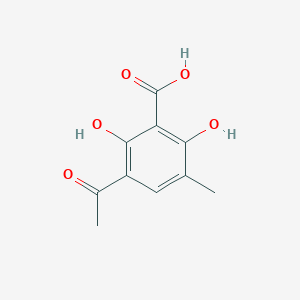![molecular formula C13H20N2O3 B1249670 (2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol](/img/structure/B1249670.png)
(2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4S)-2-({[(1R)-2-hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol is a dihydroxypyrrolidine.
Applications De Recherche Scientifique
Alpha-Mannosidase Inhibition and Anticancer Activity
- Selective Alpha-Mannosidase Inhibition: Derivatives of (2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol have shown competitive and selective inhibition of alpha-mannosidase, particularly from jack bean. This inhibition is vital for potential therapeutic applications in diseases related to glycosidase malfunctions (Popowycz et al., 2001).
- Anticancer Properties: Studies have revealed that this compound, particularly its 4-bromobenzoyl derivative, inhibits the growth of human tumor cells, such as glioblastoma and melanoma cells, while being less effective on healthy human fibroblasts. This indicates a selective action on tumor cells, suggesting potential as an anticancer agent (Fiaux et al., 2005); (Fiaux et al., 2006).
Synthesis and Derivative Studies
- Derivative Formation and Analysis: The synthesis of various derivatives of (2R,3R,4S)-2-(aminomethyl)pyrrolidine-3,4-diol has been explored. These derivatives have been evaluated for their inhibitory activities, particularly towards alpha-mannosidases, to understand their biomedical applications (Popowycz et al., 2004); (Popowycz et al., 2003).
- Crystal Structure Determination: The crystal structure of related compounds has been determined, contributing to the understanding of their chemical properties and potential applications in pharmaceuticals and medicinal chemistry (Chiaroni et al., 1995); (Weber et al., 1995).
Propriétés
Nom du produit |
(2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol |
|---|---|
Formule moléculaire |
C13H20N2O3 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
(2R,3R,4S)-2-[[[(1R)-2-hydroxy-1-phenylethyl]amino]methyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C13H20N2O3/c16-8-11(9-4-2-1-3-5-9)14-6-10-13(18)12(17)7-15-10/h1-5,10-18H,6-8H2/t10-,11+,12+,13-/m1/s1 |
Clé InChI |
OGMKEJTXCCFISS-MROQNXINSA-N |
SMILES isomérique |
C1[C@@H]([C@@H]([C@H](N1)CN[C@@H](CO)C2=CC=CC=C2)O)O |
SMILES |
C1C(C(C(N1)CNC(CO)C2=CC=CC=C2)O)O |
SMILES canonique |
C1C(C(C(N1)CNC(CO)C2=CC=CC=C2)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(1-Hexyl-cyclopentyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol](/img/structure/B1249589.png)










